molecular formula C10H12ClNO3 B6325759 Ethyl 2-chloro-6-ethoxynicotinate CAS No. 1003578-20-8

Ethyl 2-chloro-6-ethoxynicotinate

Cat. No.: B6325759
CAS No.: 1003578-20-8
M. Wt: 229.66 g/mol
InChI Key: LZAQWUCWIAUKKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-ethoxynicotinate can be synthesized through a multi-step process involving the chlorination and esterification of nicotinic acid derivatives. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

Comparison with Similar Compounds

Ethyl 2-chloro-6-ethoxynicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl nicotinate: Lacks the chloro and ethoxy substituents, resulting in different chemical reactivity and biological activity.

    2-Chloronicotinic acid: Lacks the ethyl ester and ethoxy groups, leading to different solubility and reactivity properties.

    6-Ethoxynicotinic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-chloro-6-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-14-8-6-5-7(9(11)12-8)10(13)15-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAQWUCWIAUKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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